Caerin 1.9

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

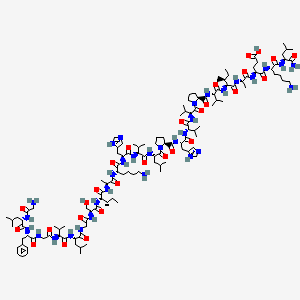

GLFGVLGSIAKHVLPHVVPVIAEKL |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

1. Antibacterial Activity

Caerin 1.9 exhibits significant antibacterial properties against a range of pathogens, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Acinetobacter baumannii

- Streptococcus haemolyticus

In vitro studies demonstrate that this compound effectively inhibits bacterial growth without inducing resistance, a major concern with conventional antibiotics. For instance, after 30 passages in culture, the minimum inhibitory concentration (MIC) of this compound against MRSA remained unchanged, while the MIC for the antibiotic Tazocin increased significantly, indicating resistance development .

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacteria | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 7.5 |

| Methicillin-resistant S. aureus | 7.5 |

| Acinetobacter baumannii | 7.5 |

| Streptococcus haemolyticus | 7.5 |

| Pseudomonas aeruginosa | 60 |

2. Formulation Development

Research has explored the formulation of this compound in temperature-sensitive gels, which enhance its stability and efficacy against skin infections in murine models . These formulations have demonstrated additive effects when combined with Caerin 1.1, another peptide from the same family, further increasing their antibacterial potency.

Cancer Therapeutic Applications

1. Anti-tumor Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). When labeled with iodine-131, both Caerin 1.1 and this compound showed significant inhibition of NSCLC cell proliferation in vitro and in vivo . The half-maximal inhibitory concentrations (IC50) for these peptides were found to be approximately:

- Caerin 1.1: 16.26 µg/ml

- This compound: 17.46 µg/ml

These findings suggest that Caerin peptides could serve as effective components in targeted cancer therapies.

Case Studies

Case Study: Efficacy Against MRSA Infections

A study involving murine models demonstrated that topical application of a gel formulation containing this compound significantly reduced MRSA growth compared to control groups over a specified treatment period . The results indicated not only effective bacterial inhibition but also a reduction in inflammation associated with skin infections.

Case Study: Cancer Treatment Potential

In preclinical trials using A549 NSCLC cell lines, both unlabeled and iodine-131 labeled forms of Caerin peptides showed promising results in inhibiting tumor growth . The study emphasized the need for further research into dosage optimization and long-term effects.

Chemical Reactions Analysis

Antibacterial Activity and Resistance

Caerin 1.9 demonstrates significant in vitro bioactivity against several bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus haemolyticus . Notably, this compound does not induce bacterial resistance after 30 rounds of in vitro culture, unlike the antibiotic Tazocin .

Synergistic Effects with Caerin 1.1

Caerin 1.1, another peptide from the caerin family, exhibits an additive antibacterial effect when used in combination with this compound . The combination of Caerin 1.1 and 1.9, when prepared in a temperature-sensitive gel, inhibits MRSA growth in a murine skin bacterial infection model .

3.1. Preparation of 131I-labeled Caerin 1.1 and 1.9

Caerin 1.1 and this compound can be labeled with 131I using chloramine-T. The process involves dissolving chloramine-T trihydrate in PBS, then mixing Caerin 1.1 or this compound with a Na-131I solution and the freshly prepared chloramine-T solution . The mixture is vortexed at room temperature for 10 minutes . The labeling rates are determined by measuring radioactivity with a γ counter and thin-layer paper chromatography .

3.2. Labeling Rate

| Peptide | Radiolabeling Rate (%) |

|---|---|

| 131I-Caerin 1.1 | 96.20 ± 0.80 |

| 131I-Caerin 1.9 | 96.75 ± 0.66 |

The radiolabeling rates for 131I-Caerin 1.1 and 131I-Caerin 1.9 are approximately 96%, with no significant difference between the two peptides .

3.3. Stability of 131I-Caerin 1.1 and 1.9

The stability of 131I-Caerin 1.1 and 131I-Caerin 1.9 is assessed by storing samples in fetal bovine serum and normal saline at different temperatures (room temperature, 25°C, and 37°C) . Radiochemical purity (RCP) is measured at various time points using paper chromatography to determine the stability of the labeled products .

3.4. Interactions between 131I-Caerin 1.1 and 1.9

The interactions between 131I-Caerin 1.1 and 131I-Caerin 1.9 are studied using A549 cells seeded in 96-well plates . The cells are cultured for 24 hours, then treated with gradient concentrations of both peptides . Cell viability is assessed using the MTT assay after 24 hours . Caerin 1.1 and this compound have inhibitory effects on the proliferation of A549 cells, with the inhibitory effect growing stronger along with concentration .

Effects on HeLa Cells

Caerin 1.1 and 1.9 mediate apoptotic signals in HeLa cells and may enhance adaptive T cell immune responses . A checkerboard assay evaluates the additive effect of caerin 1.1 and 1.9, revealing a synergistic effect against HeLa cells .

5.1. Effects of Caerin 1.1 Treatment

Treatment with caerin 1.1 upregulates the expressions of 100 protein groups, including stress response related proteins such as heat shock proteins (HSP90, HSP60) and enzymes like enolase 1 and prolyl 4-hydroxylase . It also reduces the abundance of structural proteins like actinin alpha 4 and keratin 8 .

5.2. Effects of this compound Treatment

This compound treatment upregulates proteins such as poly(rC) binding protein 2, AHNAK nucleoprotein, and peroxiredoxin 1, while downregulating proteins like small nuclear ribonucleoprotein 200 kDa helicase and l-lactate dehydrogenase A chain .

5.3. Effects of combined Caerin 1.1/1.9 Treatment

Combined treatment with caerin 1.1/1.9 upregulates proteins such as poly(rC) binding protein 3, ribosomal protein L19, and serine/arginine rich splicing factor 2 .

Pharmacokinetics and Tissue Distribution

The concentration of this compound in the peripheral blood peaks at 1 hour after administration . As the injected concentration increases, the half-life (T1/2) extends, and the maximum concentration (Cmax) increases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Caerin 1.9 vs. Caerin 1.1

Anticancer Activity

- Both peptides induce apoptosis in a dose-dependent manner, with this compound showing marginally higher efficacy at 10 µg/ml .

- In Vivo Tumor Suppression: In A549 xenograft models, 131I-labeled this compound and 1.1 reduced tumor volumes by ~50% compared to controls. No significant difference was observed between the two peptides (P > 0.05) .

Antimicrobial Activity

- Minimum Inhibitory Concentration (MIC): Pathogen this compound MIC (µg/ml) Caerin 1.1 MIC (µg/ml) Methicillin-resistant S. aureus (MRSA) 7.5 15 Acinetobacter baumannii 7.5 15 Pseudomonas aeruginosa 60 >60 this compound demonstrates stronger activity against Gram-positive bacteria (e.g., MRSA) and maintains efficacy against clinical isolates without inducing resistance after 30 exposure cycles .

Immune Modulation

This compound and 1.1 synergistically activate the IFN-α response pathway in tumor-associated macrophages, polarizing them toward pro-inflammatory M1 phenotypes. This effect enhances CD8+ T-cell infiltration and improves the efficacy of anti-PD-1 therapy .

This compound vs. TFMP-Y4

TFMP-Y4, a tumor-targeting peptide, lacks intrinsic anticancer activity but serves as a delivery vehicle for 131I in radiotherapy. In hepatocellular carcinoma models, 131I-Caerin 1.9 outperformed 131I-TFMP-Y4 in tumor suppression, likely due to this compound’s dual role as a therapeutic agent and radiation sensitizer .

This compound vs. Polymyxin B

| Metric | This compound (120 µg) | Polymyxin B (120 µg) |

|---|---|---|

| Inhibition Zone (MRSA) | 18 mm | 11 mm |

| Inhibition Zone (S. aureus) | 15 mm | 12 mm |

This compound exhibits broader and stronger antimicrobial effects than polymyxin B, a conventional antibiotic, particularly against MRSA .

Synergistic Effects and Clinical Potential

- This compound + Caerin 1.1 :

- This compound + Radiotherapy :

Mechanistic Insights

- Antimicrobial Mechanism : Electrostatic interactions with bacterial membranes lead to pore formation and cell lysis. This compound’s hydrophobicity enhances penetration into biofilms .

Preparation Methods

Synthetic Peptide Preparation

Caerin 1.9 (sequence: GLFGVLGSIAKHVLPHVVPVIAEKL-NH2) is chemically synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides with high purity. This method involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.

Source and Purity :

this compound peptides are synthesized by specialized peptide synthesis companies (e.g., China Polypeptide Limited, Mimotopes Australia) with purity levels exceeding 95% to 99%, verified by reversed-phase high-performance liquid chromatography (RP-HPLC).Purification and Storage :

After synthesis, peptides are purified by RP-HPLC, lyophilized, and stored in phosphate-buffered saline (PBS) at concentrations such as 10 mg/ml, 1 mg/ml, or 0.1 mg/ml, typically stored at -20°C to maintain stability.

Radiolabeling of this compound with Iodine-131

For imaging and therapeutic studies, this compound can be labeled with radioactive iodine (^131I). This process involves an oxidative iodination method using chloramine-T as an oxidizing agent.

-

- Chloramine-T trihydrate is dissolved in PBS to a concentration of 5 mg/ml.

- This compound solution (1 µg/ml) is mixed with Na-^131I solution (1 mCi) and freshly prepared chloramine-T solution.

- The reaction volume is typically 240 µl per reaction tube.

- The mixture is vortexed at room temperature for 10 minutes in the dark.

-

- Normal saline is used as the developing agent to separate free iodine from labeled peptide by thin-layer paper chromatography.

- Radiochemical purity and labeling efficiency are measured by gamma counting and chromatography.

- Stability studies are performed by incubating the labeled peptide in fetal bovine serum and saline at various temperatures (room temperature, 25°C, 37°C) and measuring radiochemical purity over time.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) :

RP-HPLC is used to confirm peptide purity and to analyze peptide presence in complex biological samples, such as cell lysates after treatment.Mass Spectrometry (LC-MS/MS) :

LC-MS/MS is employed to validate the identity of this compound in synthetic samples and biological extracts, confirming the peptide sequence and integrity post-preparation.Protein Interaction Studies :

Proteomic analyses using Tandem Mass Tag (TMT) labeling and quantitative proteomics have been conducted to study the interaction of this compound with cellular proteins, indicating its cellular uptake and biological activity.

Summary Table of Preparation Steps

Research Findings on Preparation Impact

- The high purity (>95%) of synthetic this compound ensures reproducibility in biological assays and therapeutic studies.

- Radiolabeling with ^131I is efficient and stable, enabling in vitro and in vivo tracking of the peptide without significant degradation over 72 hours at physiological temperatures.

- Analytical techniques confirm that this compound remains intact after cell internalization, supporting its functional integrity post-preparation.

- Proteomic data reveal that this compound influences cellular protein expression, highlighting the importance of precise preparation for consistent biological activity.

Q & A

Q. What experimental methodologies are recommended for assessing the antiproliferative effects of Caerin 1.9 on cancer cells?

this compound’s antiproliferative activity is typically evaluated using in vitro assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or cell counting kit-8 (CCK-8) to measure cell viability. Dose-response curves (e.g., 0–50 μM concentrations) are generated to determine IC₅₀ values, with statistical validation via ANOVA or linear regression . For example, Ni et al. (2020) demonstrated that this compound reduced HeLa cell viability by 60% at 20 μM, with OD values quantified via spectrophotometry . Controls should include untreated cells and reference compounds (e.g., cisplatin) to contextualize efficacy.

Q. How does this compound induce apoptosis in cervical cancer cells, and what molecular markers should be prioritized?

this compound triggers apoptosis via TNF-α-dependent pathways, as shown by upregulated caspase-3/7 activity and DNA fragmentation. Key markers include TNF-α receptor expression (e.g., TNFR1), caspase activation (via Western blot or fluorescent probes), and mitochondrial membrane potential loss (measured with JC-1 dye) . For instance, Ni et al. (2020) linked this compound’s apoptotic effects to TNF-α signaling using ELISA and flow cytometry . Include negative controls (e.g., caspase inhibitors) to validate specificity.

Advanced Research Questions

Q. What experimental designs are optimal for analyzing synergistic effects between this compound and Caerin 1.1 in combinatorial therapies?

Synergy studies require factorial designs comparing individual peptides (e.g., this compound alone) versus combinations (e.g., 1:1 mass ratio). Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Proteomic profiling (e.g., iTRAQ-based quantitative analysis) can identify differentially expressed proteins, such as STAT1 or IFNAR-1, which mediate immune activation in glioblastoma models . Ni et al. (2018) demonstrated additive effects in TC-1 cells using probabilistic PCA and heatmaps to visualize protein clusters altered by combination treatment .

Q. How can researchers reconcile contradictory data on this compound’s dose-dependent cytotoxicity across different cancer cell lines?

Discrepancies in dose-response (e.g., variable OD values in HeLa vs. NSCLC cells) may arise from differences in membrane composition, drug efflux pumps, or apoptotic pathway sensitivity. Address this by:

- Conducting comparative proteomics to identify cell line-specific resistance mechanisms.

- Validating findings across ≥3 biological replicates.

- Using orthogonal assays (e.g., clonogenic survival vs. ATP-based viability) . For example, Zhang et al. (2023) resolved inconsistencies in MRSA models by correlating proteomic data with phenotypic assays .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s antitumor efficacy?

Use immunocompromised (e.g., nude mice) or syngeneic models with xenografted tumors (e.g., A549 NSCLC or U87 glioblastoma). Key parameters:

- Dose optimization: Start with 2–5 mg/kg, adjusted based on toxicity (e.g., serum ALT/AST levels).

- Administration routes: Intraperitoneal or intratumoral injection, with pharmacokinetic profiling to assess bioavailability.

- Endpoints: Tumor volume (caliper measurements), survival analysis, and immunohistochemistry for immune infiltration (CD8+ T cells, M1/M2 macrophages) . Song et al. (2022) reported enhanced efficacy of ¹³¹I-labeled this compound in NSCLC models, emphasizing the need for radiolabeling protocols to track biodistribution .

Q. How should researchers interpret proteomic datasets from this compound-treated cells to identify mechanistic targets?

Apply bioinformatics tools (e.g., STRING v10) to construct protein-protein interaction networks and perform pathway enrichment (e.g., KEGG, GO terms). Focus on clusters related to apoptosis (e.g., TNF-α/NF-κB), immune modulation (e.g., IFN-α/STAT1), and metabolic reprogramming. For example, Xiao et al. (2022) used STRING to map this compound’s effects on macrophage polarization via JAK-STAT signaling . Validate hits with siRNA knockdown or CRISPR-Cas9 .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. For combination studies, apply the Bliss independence model or CompuSyn software. Ensure ≥3 replicates and report 95% confidence intervals. Ni et al. (2020) validated significance via Tukey’s post hoc test after ANOVA .

Q. How can researchers address challenges in synthesizing or purifying this compound for experimental use?

Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry, followed by HPLC purification (≥95% purity). Characterize via MALDI-TOF mass spectrometry and circular dichroism for secondary structure confirmation. For in vivo applications, ensure endotoxin-free preparation using Limulus amebocyte lysate assays .

Data Reproducibility and Reporting

Q. What guidelines should be followed for reporting this compound’s experimental results in peer-reviewed journals?

Adhere to the Beilstein Journal of Organic Chemistry standards:

Q. How can researchers ensure reproducibility when studying this compound’s effects across laboratories?

Standardize cell culture conditions (e.g., passage number, serum batches), peptide storage (−80°C in lyophilized form), and assay protocols (e.g., incubation time/temperature). Share datasets via repositories like PRIDE or Figshare, as demonstrated by Wisniewski et al. (2009) for proteomic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.